2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Overview
Description
The compound “2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide” is a chemical compound with the molecular formula C30H30N4O3S . It has an average mass of 526.649 Da and a mono-isotopic mass of 526.203857 Da . This compound is used in diverse scientific research areas, including medicinal chemistry and drug discovery.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
The synthesis of novel compounds derived from visnaginone and khellinone, which share structural motifs with the specified compound, demonstrates the ongoing research into heterocyclic compounds with potential anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These studies are pivotal in drug discovery, aiming to identify new therapeutic agents with enhanced efficacy and selectivity.
Antimicrobial Applications
Research into novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including efforts to synthesize and evaluate their antibacterial and antifungal activities, highlights the potential of such compounds in addressing pathogenic microorganisms (B. Debnath, S. Ganguly, 2015). This area of research is critical given the rising threat of antimicrobial resistance, indicating that structurally complex acetamides could serve as leads for the development of new antimicrobial agents.
Crystal Structure and Drug Design
The study of crystal structures of compounds containing the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide moiety provides fundamental insights into their conformation and potential interactions with biological targets (S. Subasri et al., 2017). Such structural analyses are indispensable in the rational design of drugs, allowing for the optimization of compound properties for specific therapeutic applications.
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
The development of dual inhibitors targeting both thymidylate synthase and dihydrofolate reductase, as demonstrated by certain 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, represents a promising approach in cancer therapy (A. Gangjee et al., 2008). This research underscores the therapeutic potential of structurally complex pyrimidine derivatives in inhibiting key enzymes involved in nucleotide synthesis, which is essential for rapidly proliferating cancer cells.
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its biological activity, given that similar compounds have shown potential as HIV-1 inhibitors . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Properties
IUPAC Name |
2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-18-8-7-11-20(14-18)29-24(33)17-36-28-30-25-22-15-21(35-3)12-13-23(22)31(2)26(25)27(34)32(28)16-19-9-5-4-6-10-19/h4-15H,16-17H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTQJIAEQQHUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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